molecular formula C9H9N B569933 3-Methyl-d3-indole CAS No. 111399-60-1

3-Methyl-d3-indole

Cat. No.: B569933
CAS No.: 111399-60-1
M. Wt: 134.196
InChI Key: ZFRKQXVRDFCRJG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

3-Methyl-d3-indole, like other indole derivatives, interacts with various cellular targets. It has been suggested that these compounds interact with enzymes, bringing about significant changes in metabolic pathways . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. These molecules generally reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Biochemical Pathways

This compound affects various biochemical pathways. Indole can be produced from tryptophan by tryptophanase in many bacterial species . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These changes in metabolic pathways offer researchers valuable information about these complex processes .

Pharmacokinetics

It’s known that indole derivatives are extensively used in the pharmaceutical industries due to their wide spectrum of biological activities

Result of Action

The molecular and cellular effects of this compound’s action are diverse. As a signaling molecule, it plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . It’s also known to have anticancer properties, reducing oxidative stress, impeding DNA synthesis, influencing cell activation, proliferation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method includes the reaction of indole-3-carboxaldehyde with deuterated reagents under specific conditions. For instance, indole-3-carboxaldehyde can be reacted with deuterated methyl iodide in the presence of a base to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, indole-3-carboxaldehyde can be hydrogenated in the presence of a deuterium source and a suitable catalyst, such as palladium on carbon, to produce this compound with high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-d3-indole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in scientific research for tracing and studying metabolic pathways and reaction mechanisms. This isotopic labeling provides insights that are not possible with non-deuterated compounds .

Biological Activity

3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, belonging to the indole family of compounds known for their diverse biological activities. The incorporation of deuterium enhances the stability and alters the physical properties of this compound, making it a valuable tool in biochemical research. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

This compound features an aromatic structure characterized by a fused benzene and pyrrole ring. The presence of deuterium (d3) indicates that three hydrogen atoms in the methyl group have been replaced with deuterium atoms. This modification allows for unique isotopic labeling, facilitating studies on metabolic pathways and interactions within biological systems.

1. Cytotoxicity

Research has indicated that indole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of several indole derivatives reported that this compound demonstrated moderate activity against the KB-3-1 cell line, with an IC50 value indicating its effectiveness compared to other compounds tested .

CompoundIC50 (μM)
This compoundModerate
Control (+)-Griseofulvin19.2
Other IndolesVaried

2. Antibacterial Activity

Indole compounds are also noted for their antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapy. For instance, it was observed that certain indoles had significant inhibition zones against pathogens such as E. coli and B. subtilis .

Bacterial StrainInhibition Zone (mm)
E. coliModerate
B. subtilisSignificant

3. Interaction with Receptors

The structural similarity of this compound to serotonin suggests potential interactions with serotonin receptors, which could influence mood and behavior. Studies exploring these interactions have indicated that indoles may modulate neurotransmitter systems, contributing to their psychoactive effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Electrophilic Substitution Reactions : The indole nucleus participates in electrophilic substitution reactions, primarily at the C-3 position, which is crucial for its reactivity and biological interactions .
  • Receptor Binding : Research indicates that this compound may bind to specific receptors involved in neurotransmission, potentially affecting mood regulation and neuroprotection .

Case Studies

Several studies have explored the pharmacological properties of indoles similar to this compound:

  • Indole-3-Carbinol (I3C) : A related compound found in cruciferous vegetables has shown promise in cancer prevention through its ability to induce apoptosis in cancer cells and modulate estrogen metabolism . This suggests that derivatives like this compound may share similar pathways.
  • Preclinical Trials : Clinical evaluations involving dietary indoles have demonstrated their potential in reducing cancer risk and exhibiting antioxidant properties, further supporting the therapeutic relevance of indolic compounds .

Properties

CAS No.

111399-60-1

Molecular Formula

C9H9N

Molecular Weight

134.196

IUPAC Name

3-(trideuteriomethyl)-1H-indole

InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3

InChI Key

ZFRKQXVRDFCRJG-FIBGUPNXSA-N

SMILES

CC1=CNC2=CC=CC=C12

Synonyms

3-(Methyl-d3)-1H-indole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.